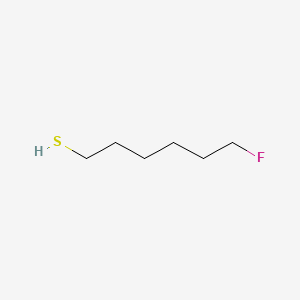

Hexanethiol, 6-fluoro-

CAS No.: 408-09-3

Cat. No.: VC17983329

Molecular Formula: C6H13FS

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 408-09-3 |

|---|---|

| Molecular Formula | C6H13FS |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | 6-fluorohexane-1-thiol |

| Standard InChI | InChI=1S/C6H13FS/c7-5-3-1-2-4-6-8/h8H,1-6H2 |

| Standard InChI Key | YEJIOOCWBINOSK-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCS)CCF |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Fluorohexanethiol, systematically named 6-fluorohexane-1-thiol, belongs to the class of organofluorine thiols. Its molecular formula, C₆H₁₃FS, corresponds to a molecular weight of 136.22 g/mol. The compound’s structure consists of a linear hexane backbone with a thiol group at the first carbon and a fluorine atom at the sixth carbon .

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-fluorohexane-1-thiol | |

| SMILES | C(CCCS)CCF | |

| InChI Key | YEJIOOCWBINOSK-UHFFFAOYSA-N | |

| Molecular Formula | C₆H₁₃FS | |

| Monoisotopic Mass | 136.22 g/mol |

Synthetic Pathways and Challenges

Hypothesized Synthesis Routes

-

Nucleophilic Displacement:

-

Reacting 6-bromohexane-1-thiol with a fluorinating agent (e.g., KF or AgF) under polar aprotic conditions.

-

Challenges include controlling regioselectivity and avoiding oxidation of the thiol group.

-

-

Thiol-Ene Reaction:

-

Introducing fluorine via radical-mediated addition to a hexene thiol precursor.

-

Requires strict anhydrous conditions to prevent disulfide formation.

-

Purification and Stability Considerations

Thiols are prone to oxidation, forming disulfides. Storage under inert gas (e.g., nitrogen) at low temperatures (-20°C) is recommended, as seen in protocols for 6-hydroxy-1-hexanethiol . Fluorinated thiols may exhibit enhanced stability due to fluorine’s electron-withdrawing effects, but empirical validation is needed .

Physicochemical Properties

Predicted and Experimental Data

PubChemLite provides limited experimental data, but computational predictions offer insights:

Table 2: Collision Cross-Section (CCS) Predictions

This CCS value suggests a compact gas-phase structure, relevant for mass spectrometry applications.

Comparative Analysis with Analogues

-

Boiling Point: Fluoroalkanes generally exhibit lower boiling points than their hydroxyl counterparts. For example, 6-(ferrocenyl)hexanethiol boils at 321–353°C , but fluorine’s smaller atomic radius may reduce this value for 6-fluorohexanethiol.

-

Solubility: Expected to be low in polar solvents (e.g., water) due to fluorine’s hydrophobicity, aligning with trends in fluorinated SAMs .

Applications in Materials Science and Nanotechnology

Surface Modification and SAMs

Mixed SAMs incorporating fluorinated thiols could exploit fluorine’s low surface energy (≈18 mN/m) to create anti-fouling coatings. For instance, hydroxy-terminated thiols like 11-hydroxy-1-undecanethiol prevent non-specific protein adsorption on gold surfaces . By substituting hydroxyl with fluorine, 6-fluorohexanethiol might enhance repellency toward polar contaminants, though experimental verification is required .

Fluorinated Coatings

Patent literature describes fluorinated polyethers in hardcoats for ink repellency . Integrating 6-fluorohexanethiol into copolymer matrices could synergize thiol-based crosslinking with fluorine’s surface-active properties, potentially improving scratch resistance and chemical durability .

| Hazard Statement | Interpretation | Source |

|---|---|---|

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Mitigation Strategies

-

Use nitrile gloves and goggles during handling.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective fluorination methods to avoid byproducts.

-

SAM Performance Studies: Testing 6-fluorohexanethiol in mixed monolayers for anti-adhesion coatings.

-

Toxicological Assessments: Evaluating long-term exposure risks in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume